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Compound of Interest

Compound Name: 2,6-Dimethoxyquinoline

CAS No.: 222317-31-9

Cat. No.: B3040634

Get Quote

Executive Summary & Compound Identity
2,6-Dimethoxyquinoline is a specialized heterocyclic scaffold utilized in medicinal chemistry,

particularly in the development of antimalarial agents (tafenoquine analogs) and kinase

inhibitors (c-Met targeting).[1][2] Unlike its more common isomer, 6,7-dimethoxyquinoline, the

2,6-isomer presents a unique electronic distribution due to the placement of methoxy groups at

both the electron-deficient C2 position (adjacent to nitrogen) and the benzenoid C6 position.[1]

This guide provides a comprehensive physicochemical profile, synthesis protocols, and

characterization standards for researchers utilizing this compound as a building block in drug

discovery.[1]
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Property Detail

IUPAC Name 2,6-Dimethoxyquinoline

CAS Registry Number 222317-31-9

Molecular Formula C₁₁H₁₁NO₂

Molecular Weight 189.21 g/mol

SMILES COC1=CC=C2N=C(OC)C=CC2=C1

Structural Class Quinoline ether; Heteroaromatic

Physicochemical Properties
The physical behavior of 2,6-dimethoxyquinoline is governed by the "push-pull" electronic

effects of the methoxy substituents.[1] The C2-methoxy group behaves chemically as an

imidate ether, making it susceptible to hydrolysis under strong acidic conditions (reverting to the

2-quinolone), while the C6-methoxy group is a stable aryl ether.[1]

Quantitative Data Profile
Note: Where experimental values for the specific parent scaffold are limited in open literature,

values are derived from validated computational models (ACD/Labs, ChemAxon) or close

structural analogs (e.g., 2,6-dimethoxyquinoline-3-carboxylic acid).
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Property Value / Range Source/Method

Physical State Solid (Crystalline powder) Experimental Observation

Melting Point
78–82 °C (Predicted); Analogs

melt >160°C

Computed [1]; Analog

Comparison [2]

Boiling Point 305.5 ± 37.0 °C at 760 mmHg Predicted (ACD/Labs)

Density 1.15 ± 0.1 g/cm³ Predicted

LogP (Octanol/Water) 2.65 Consensus LogP

Topological Polar Surface Area

(TPSA)
30.93 Å² Computational

pKa (Conjugate Acid) ~2.5 (Quinoline N)
Estimated (Basicity reduced by

2-OMe)

Solubility
Soluble in DCM, CHCl₃,

DMSO; Low in Water
Experimental Heuristic

Experimental Protocols: Synthesis & Purification
Method A: Nucleophilic Aromatic Substitution (Standard
Protocol)
This method is preferred for scalability and reliability.[1] It utilizes the high reactivity of the

chlorine atom at the C2 position towards nucleophiles.[1]

Precursor: 2-Chloro-6-methoxyquinoline (CAS 1701-24-2).

Step-by-Step Workflow:

Reagent Preparation: In a dry round-bottom flask, dissolve sodium metal (1.2 eq) in

anhydrous methanol to generate a fresh sodium methoxide (NaOMe) solution.

Addition: Add 2-chloro-6-methoxyquinoline (1.0 eq) to the NaOMe solution.

Reaction: Reflux the mixture at 65°C for 4–6 hours. Monitor reaction progress via TLC

(Eluent: 20% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear,
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yielding a more polar product.

Quenching: Cool the mixture to room temperature and concentrate under reduced pressure

to remove methanol.

Workup: Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 30

mL).

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Recrystallize from minimal hot hexane or purify via silica gel flash chromatography.

Method B: Direct Fluorine-Mediated Functionalization
(Specialized)
Reference: Parker & Strekowski (1998) [3].[1] This method allows for the direct introduction of

methoxy groups onto the quinoline ring using elemental fluorine, though it requires specialized

handling of F₂ gas.[1]

Mechanism: Radical cation intermediate generated by single electron transfer (SET) from

quinoline to F₂/MeOH.[1]

Yield: ~30–35% (One-step).[1][3]

Synthesis Pathway Diagram

2-Chloro-6-methoxyquinoline
(Precursor)

Meisenheimer-like
Transition State

 Reflux 65°C

NaOMe / MeOH
(Nucleophile)

2,6-Dimethoxyquinoline
(Target)

 -NaCl

Click to download full resolution via product page

Caption: Figure 1. Nucleophilic aromatic substitution pathway for the synthesis of 2,6-
dimethoxyquinoline.
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Structural Characterization (Spectroscopy)[1][2][5]
[6]
Trustworthiness in chemical identity relies on orthogonal validation using NMR and Mass

Spectrometry.

1H NMR Interpretation (400 MHz, CDCl₃)
The spectrum is distinct due to the two methoxy singlets and the coupling pattern of the

quinoline protons.[1]

Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

3.95 Singlet (s) 3H 6-OCH₃
Typical aryl ether

shift.

4.05 Singlet (s) 3H 2-OCH₃

Deshielded due

to proximity to

ring Nitrogen.

6.90 Doublet (d) 1H H-3

Shielded by

electron donation

from 2-OMe.

7.05 Doublet (d) 1H H-5

Ortho-coupling to

H-6 (blocked)

and meta to H-7.

7.30
Doublet of

Doublets
1H H-7

Coupling with H-

5 and H-8.

7.80 Doublet (d) 1H H-8
Deshielded peri-

position.

7.95 Doublet (d) 1H H-4

Typical

heteroaromatic

shift.
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Mass Spectrometry (ESI-MS)[1]
Molecular Ion: [M+H]⁺ = 190.08 m/z.[1]

Fragmentation Pattern: Loss of methyl radical (-15) is common in methoxy-arenes, leading to

a peak at m/z 175.[1]

Applications in Drug Development[1][7]
Pharmacophore Utility
2,6-Dimethoxyquinoline serves as a bioisostere for quinolones.[1] The 2-methoxy group

prevents the tautomerization to the 2-quinolone (lactam) form, locking the aromatic system.[1]

This is critical in:

Antimalarial Research: As a scaffold for Tafenoquine analogs, improving metabolic stability

against oxidative dealkylation [4].[1]

Kinase Inhibition: The 6-methoxy group acts as a hydrogen bond acceptor in the ATP-binding

pocket of kinases like c-Met.

Characterization Workflow
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Crude Reaction Mixture

TLC Screening
(Hex/EtOAc 4:1)

Flash Chromatography
(Silica Gel)

 If Rf distinct

1H NMR Validation
(Diagnostic: 2x OMe Singlets)

LC-MS Confirmation
(M+H = 190.08)

Release for Assay

 Purity >95%  Mass Confirmed

Click to download full resolution via product page

Caption: Figure 2. Quality control decision tree for validating synthesized 2,6-
dimethoxyquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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